molecular formula C16H21N5O4S B13891151 tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate

tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate

Cat. No.: B13891151
M. Wt: 379.4 g/mol
InChI Key: XFVHUHJBRJYSAP-UHFFFAOYSA-N
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Description

Boc-ThionoVal-1-(6-nitro)benzotriazolide is a chemical compound with the molecular formula C16H21N5O4S and a molecular weight of 379.43 g/mol. It is also known by its IUPAC name, tert-butyl N-[(2S)-3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate. This compound is primarily used in the field of organic chemistry, particularly in peptide synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ThionoVal-1-(6-nitro)benzotriazolide typically involves the reaction of Boc-L-2-amino-3-methylbutanethioic acid with 6-nitrobenzotriazole under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Boc-ThionoVal-1-(6-nitro)benzotriazolide involves similar synthetic routes but on a larger scale. The process may include additional steps such as crystallization and recrystallization to ensure high purity and yield. The compound is typically stored at low temperatures (around -20°C) to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Boc-ThionoVal-1-(6-nitro)benzotriazolide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Boc-ThionoVal-1-(6-nitro)benzotriazolide has several applications in scientific research:

    Chemistry: It is used as a reagent in peptide synthesis and in the preparation of various organic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: Research involving Boc-ThionoVal-1-(6-nitro)benzotriazolide includes its potential use in drug development and as a tool for studying biochemical pathways.

    Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Boc-ThionoVal-1-(6-nitro)benzotriazolide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity. This interaction is often mediated by the benzotriazole moiety, which acts as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc-L-2-amino-3-methylbutanethioic acid: A precursor in the synthesis of Boc-ThionoVal-1-(6-nitro)benzotriazolide.

    6-nitrobenzotriazole: Another precursor used in the synthesis.

    Boc-L-2-amino-3-methylbutanoic acid: A similar compound without the thiono group.

Uniqueness

Boc-ThionoVal-1-(6-nitro)benzotriazolide is unique due to the presence of both the thiono group and the benzotriazole moiety, which confer specific reactivity and stability properties. This combination makes it particularly useful in peptide synthesis and as a versatile reagent in organic chemistry.

Properties

IUPAC Name

tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S/c1-9(2)13(17-15(22)25-16(3,4)5)14(26)20-12-8-10(21(23)24)6-7-11(12)18-19-20/h6-9,13H,1-5H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVHUHJBRJYSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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